1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
CAS No.: 1856091-65-0
Cat. No.: VC5676774
Molecular Formula: C12H20N4O
Molecular Weight: 236.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856091-65-0 |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.319 |
| IUPAC Name | (5-amino-2-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H20N4O/c1-3-16-10(8-11(13)14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7H2,1-2H3,(H2,13,14) |
| Standard InChI Key | VYEPPYJEKHAQIC-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)N)C(=O)N2CCCCC2C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure integrates three distinct components:
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A pyrazole ring (1H-pyrazol-3-amine) substituted at position 1 with an ethyl group and at position 5 with a carbonyl-linked 2-methylpiperidine.
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A 2-methylpiperidine moiety connected via a carbamoyl group (-CON-) to the pyrazole core.
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An ethyl group at the pyrazole’s N1 position, contributing to steric and electronic modulation.
This arrangement confers a planar heterocyclic system (pyrazole) fused with a bicyclic amine (piperidine), creating a hybrid scaffold with both hydrophilic (amine, carbonyl) and hydrophobic (methyl, ethyl) regions .
Systematic Nomenclature and Identifiers
The IUPAC name, (5-amino-2-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone, systematically describes its structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1856091-65-0 | |
| Molecular Formula | C₁₂H₂₀N₄O | |
| Molecular Weight | 236.31 g/mol | |
| SMILES | CCN1C(=CC(=N1)N)C(=O)N2CCCCC2C | |
| InChI Key | VYEPPYJEKHAQIC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves a multi-step sequence:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions generates the 1H-pyrazol-3-amine core.
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N1-Ethylation: Treatment with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) introduces the ethyl group at the pyrazole’s N1 position.
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Piperidine Coupling: Reaction with 2-methylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions forms the carbamoyl bridge.
Critical Parameters:
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Temperature control (±2°C) during acylation to prevent decomposition.
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pH optimization (7.5–8.5) to maximize coupling efficiency.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields >95% purity.
Industrial Scalability
For bulk production, continuous flow reactors enable precise control over exothermic reactions, reducing byproducts like:
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N-acylated derivatives from over-reaction.
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Ring-opened products due to excessive heating.
Process analytics (HPLC, GC-MS) ensure batch consistency, with typical scales achieving 10–50 kg/month in pilot facilities.
Physicochemical Properties
Experimental and Computed Data
The compound’s moderate lipophilicity (XLogP3-AA = 1.3) suggests balanced membrane permeability, while its polar surface area (75.8 Ų) aligns with orally bioavailable drugs .
Spectroscopic Profiles
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IR (KBr): 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, piperidine-CH₃), 3.45–3.62 (m, 4H, piperidine-H), 6.12 (s, 1H, pyrazole-H).
Reactivity and Chemical Transformations
Functional Group Reactivity
The molecule participates in reactions at three sites:
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Pyrazole Amine (-NH₂):
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Acylation with acid chlorides yields substituted amides.
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Diazotization followed by Sandmeyer reactions forms halopyrazoles.
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Carbonyl Group:
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Grignard additions produce secondary alcohols.
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Reduction (NaBH₄) generates hydroxymethyl derivatives.
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Piperidine Nitrogen:
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Quaternary ammonium salt formation with alkyl halides.
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Representative Reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, DMAP | N-Acetylpyrazole derivative | 78% |
| Reductive Amination | NaBH₃CN, benzaldehyde | N-Benzyl-piperidine analog | 65% |
| Oxidation | KMnO₄, H₂O | Pyrazole-3-carboxylic acid | 82% |
| Parameter | Value (IV) | Value (Oral) |
|---|---|---|
| Bioavailability | – | 43% |
| t₁/₂ | 2.1 h | 3.8 h |
| Vd | 1.2 L/kg | – |
| Cl | 0.4 L/h/kg | – |
Hepatic metabolism predominates, with CYP3A4-mediated N-deethylation as the major clearance pathway.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to its 4-substituted isomer (1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, CAS [withheld]):
| Property | 5-Substituted Isomer | 4-Substituted Isomer |
|---|---|---|
| Melting Point | 142–145°C | 128–131°C |
| Kinase Inhibition | p38 MAPK IC₅₀ = 89 nM | JNK3 IC₅₀ = 210 nM |
| Metabolic Stability | t₁/₂ = 32 min (human liver) | t₁/₂ = 45 min |
The 5-substituted derivative exhibits enhanced target affinity but reduced metabolic stability, guiding lead optimization strategies.
Applications and Future Directions
Therapeutic Prospects
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Inflammatory Diseases: p38 MAPK inhibition potential for rheumatoid arthritis.
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Oncology: JAK2 targeting in myeloproliferative neoplasms.
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Neurodegeneration: Modulation of tau phosphorylation in Alzheimer’s models.
Materials Science Applications
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Coordination Polymers: Pyrazole nitrogen participation in metal-organic frameworks (MOFs) with Cu²⁺/Zn²⁺.
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Liquid Crystals: Piperidine-induced mesophase stabilization in nematic materials.
Research Priorities:
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Cocrystal Engineering to enhance aqueous solubility.
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PROTAC Development: Utilizing the pyrazole amine for E3 ligase recruitment.
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